

ICL-CCIC-0019 degradation and storage conditions

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Compound of Interest

Compound Name: **ICL-CCIC-0019**

Cat. No.: **B12375975**

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Technical Support Center: ICL-CCIC-0019

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of the choline kinase α (CHK α) inhibitor, **ICL-CCIC-0019**. It also offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **ICL-CCIC-0019**?

A1: Proper storage of **ICL-CCIC-0019** is crucial for maintaining its stability and efficacy. For stock solutions, it is recommended to store them sealed, away from moisture and light. Under these conditions, the compound is stable at -80°C for up to 6 months and at -20°C for up to 1 month[1].

Q2: How should I prepare working solutions of **ICL-CCIC-0019** for experiments?

A2: For *in vivo* experiments, it is best to prepare the working solution fresh on the day of use to ensure optimal performance[1]. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound[1]. For *in vitro* cell-based assays, stock solutions are typically prepared in a solvent like DMSO and then diluted to the final concentration in the cell culture medium.

Q3: What is the known stability of **ICL-CCIC-0019**?

A3: **ICL-CCIC-0019** has been shown to be metabolically stable. In studies, it has demonstrated a long biological half-life of over 100 minutes with low clearance values[2]. Analysis of plasma samples after administration also indicated that the compound is metabolically stable[3][4].

Q4: Are there any known degradation pathways for **ICL-CCIC-0019**?

A4: While specific degradation products of **ICL-CCIC-0019** are not detailed in the available literature, a derivative of **ICL-CCIC-0019**, referred to as CK145, was observed to undergo rapid decomposition. This degradation was attributed to the deprotection of a Boc group at a low pH of 1.6 and peptide degradation mediated by liver microsomes[2]. This suggests that related compounds may be sensitive to acidic conditions and enzymatic degradation.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of ICL-CCIC-0019 in stock or working solution.	The concentration of the compound exceeds its solubility in the chosen solvent.	<p>Use gentle heating and/or sonication to aid dissolution.[1]</p> <p>Consider preparing a more dilute stock solution. For in vivo working solutions, ensure the solvent system (e.g., DMSO, SBE-β-CD in Saline, Corn oil) is appropriate for your intended dose and route of administration.[1]</p>
Inconsistent or lower-than-expected activity in cell-based assays.	1. Improper storage leading to degradation. 2. Inaccurate concentration of the working solution. 3. Cellular uptake issues.	<p>1. Ensure the compound has been stored according to the recommended conditions (-80°C for up to 6 months, -20°C for up to 1 month, protected from light and moisture).[1] 2. Verify the concentration of your stock solution and ensure accurate dilution. 3. Cellular uptake of ICL-CCIC-0019 has been demonstrated to increase with incubation time.[2] Ensure sufficient incubation time in your experimental protocol.</p>
High variability in in vivo anti-tumor activity.	1. Rapid clearance of the compound. 2. Issues with formulation and administration.	<p>1. ICL-CCIC-0019 is rapidly cleared following intraperitoneal (i.p.) administration, with plasma concentrations maintained above the GI50 for approximately 50 minutes.[3] Consider the dosing schedule and timing of downstream analyses accordingly. 2.</p>

Prepare the working solution fresh on the day of use.[\[1\]](#)
Ensure consistent formulation and administration techniques across all experimental animals.

Experimental Protocols & Data

Antiproliferative Activity

The antiproliferative activity of **ICL-CCIC-0019** has been evaluated against a broad range of human cancer cell lines. The mean GI50 (concentration causing 50% growth inhibition) across various cell lines highlights its potent effects.

Parameter	Value	Cell Lines
Mean GI50	1.09 μ M	8 cancer cell lines [2]
GI50 Range	0.38–2.70 μ M	8 cancer cell lines [2]
Mean GI50	0.5 \pm 0.02 μ M	4 cancer cell lines [2]
Mean GI50	0.6 \pm 0.1 μ M	8 cell lines [2]
Median GI50	1.12 μ M	60 cancer cell lines [3] [4]

Enzymatic Inhibition

ICL-CCIC-0019 is a potent inhibitor of choline kinase α (CHK α).

Parameter	Value
IC50	0.27 \pm 0.06 μ M [2] [3]

Cellular Uptake

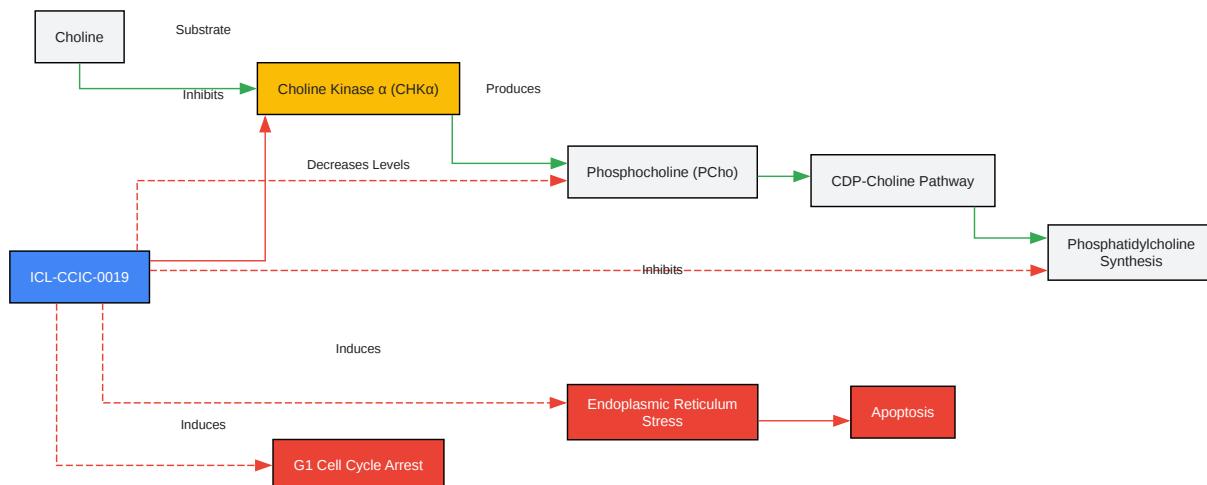
The uptake of **ICL-CCIC-0019** into cancer cells has been quantified.

Cell Line	Incubation Time	Mean Uptake (% μg^{-1} protein)
HCT-116	1 hour	~12%
HCT-116	2 hours	~25%

Note: Uptake values are approximated from graphical data presented in the source literature.

[2]

Visualized Pathways and Workflows



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